molecular formula C11H12BrN B3217608 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile CAS No. 118255-97-3

3-(3-Bromophenyl)-2,2-dimethylpropanenitrile

Cat. No.: B3217608
CAS No.: 118255-97-3
M. Wt: 238.12 g/mol
InChI Key: CXDWYUIJXIRXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-2,2-dimethylpropanenitrile ( 118255-97-3) is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.13 g/mol . This compound is characterized by a propanenitrile core that is disubstituted at the 2-position with methyl groups and at the 3-position with a 3-bromophenyl ring . The bromine atom on the phenyl ring makes it a valuable synthetic intermediate and building block in organic chemistry. Researchers can utilize this compound in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, where the bromine can serve as a leaving group. The nitrile functional group further enhances its utility, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions. This makes this compound a versatile precursor in medicinal chemistry for the synthesis of potential bioactive molecules, and in materials science for the creation of more complex organic structures. The compound requires careful handling and storage. It is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-(3-bromophenyl)-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWYUIJXIRXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Bromophenyl 2,2 Dimethylpropanenitrile

Retrosynthetic Strategies and Key Precursors

A retrosynthetic analysis of 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile reveals several potential synthetic routes. The primary disconnection points are the carbon-carbon bonds adjacent to the quaternary center.

One common strategy involves the sequential alkylation of a benzylic nitrile. This approach identifies (3-Bromophenyl)acetonitrile as a key precursor. The retrosynthesis proceeds by disconnecting the two methyl groups, suggesting a double methylation reaction.

A second retrosynthetic approach involves the formation of the C-CN bond as the final step. This strategy points towards precursors such as a 3-(3-Bromophenyl)-2,2-dimethylpropyl halide or a related derivative that can be converted to the nitrile. This route necessitates the prior construction of the neopentyl-aryl framework.

Key precursors identified through these retrosynthetic strategies include:

(3-Bromophenyl)acetonitrile

Methylating agents (e.g., Methyl iodide)

3-Bromobenzyl halide

A suitable isobutyronitrile (B166230) equivalent

3-(3-Bromophenyl)-2,2-dimethylpropanal

Classical Approaches to Propanenitrile Synthesis

A prevalent classical method for the synthesis of α,α-disubstituted acetonitriles is the alkylation of a parent nitrile. In this case, (3-Bromophenyl)acetonitrile serves as the starting material. The acidic nature of the benzylic protons allows for deprotonation with a strong base to form a resonance-stabilized carbanion. This nucleophilic anion can then react with an alkylating agent, such as methyl iodide, in a nucleophilic substitution reaction. To achieve the desired gem-dimethyl substitution, this process is performed sequentially.

The reaction is typically carried out in the presence of a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) in an aprotic solvent. Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative, employing a quaternary ammonium (B1175870) salt to facilitate the transfer of the hydroxide (B78521) or other anion from the aqueous or solid phase to the organic phase where the reaction occurs. researchgate.netphasetransfer.com The use of PTC can improve yields and reduce the need for harsh reaction conditions. researchgate.net

Table 1: Representative Conditions for Alkylation of Benzyl (B1604629) Cyanides

Starting MaterialAlkylating AgentBaseCatalystSolventTemperatureYield
Benzyl CyanideMethyl IodideSodium Hydroxide (solid)NoneNone (neat)Vigorous reactionLow selectivity
PhenylacetonitrileMethylene (B1212753) IodideSodium Hydroxide (powdered)NoneLiquid phaseNot specifiedForms 2,4-diphenylglutaronitrile
Benzyl Cyaniden-BromopropanePotassium Hydroxide (aq)Tetrabutylammonium (B224687) Bromide (TBAB)Solvent-free (ultrasound)Not specifiedGood conversion
Benzyl CyanideChloromethaneSodium Hydroxide (aq)TrioctylamineWater20-40 °CHigh yield for dimethylation

An alternative to the alkylation of a pre-existing nitrile is the introduction of the cyano group to a pre-formed carbon skeleton.

One such method is the reaction of a Grignard reagent with a cyanating agent. youtube.com In this approach, 3-bromobenzyl chloride could be converted to the corresponding Grignard reagent, which is then reacted with a source of the dimethylacetonitrile cation equivalent or a related synthon. A more plausible route involves the formation of a Grignard reagent from 1-bromo-3-(2,2-dimethylpropyl)benzene, followed by reaction with cyanogen (B1215507) chloride. datapdf.com However, the synthesis of the prerequisite alkylbenzene can be challenging.

Another classical method for nitrile synthesis is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and cyanide. masterorganicchemistry.comnrochemistry.comwikipedia.org For the synthesis of this compound, the corresponding aldehyde, 3-(3-Bromophenyl)-2,2-dimethylpropanal, would be the required precursor. researchgate.netasianpubs.orgasianpubs.org The Strecker synthesis would proceed by forming an imine from the aldehyde and ammonia, followed by the addition of cyanide to yield an α-aminonitrile. Subsequent elimination of the amino group would be required to furnish the target nitrile, which is not a standard outcome of the Strecker synthesis, as it is primarily used for amino acid synthesis. A more direct approach would be the conversion of the aldehyde to the corresponding alcohol, then to a halide, followed by nucleophilic substitution with cyanide.

Catalytic and Modern Synthetic Routes

Modern synthetic chemistry offers powerful tools for C-C bond formation through transition metal catalysis. A plausible, though not explicitly reported, route to this compound could involve a cross-coupling reaction. For instance, a Negishi coupling could be envisioned between a 3-bromophenyl organozinc reagent and a suitable electrophile such as 3-halo-2,2-dimethylpropanenitrile. Alternatively, a Suzuki coupling could be employed using 3-bromophenylboronic acid. The synthesis of the requisite 3-halo-2,2-dimethylpropanenitrile coupling partner would be a key consideration in this approach.

Recent advancements in organic synthesis have highlighted the potential of electro- and photochemical methods for C-H functionalization. These techniques can offer more direct and sustainable routes to complex molecules. An analogous system for the synthesis of this compound could involve the direct cyanation of a suitable precursor.

For example, electrochemical methods have been developed for the cyanation of benzylic C-H bonds. In a hypothetical application to this synthesis, a precursor such as 1-bromo-3-(tert-butyl)benzene could undergo direct electrochemical oxidation at the benzylic position in the presence of a cyanide source. This would generate a benzylic carbocation intermediate that is trapped by the cyanide nucleophile to form the desired product. This approach would be highly atom-economical as it avoids the need for pre-functionalization of the starting material.

Table 2: Summary of Synthetic Strategies

MethodologyKey PrecursorKey TransformationAdvantagesChallenges
Alkylation of Nitrile Anion(3-Bromophenyl)acetonitrileSequential C-alkylationWell-established, readily available precursorsRequires strong base, potential for over-alkylation or side reactions
Grignard Reaction1-Bromo-3-(2,2-dimethylpropyl)benzeneReaction with cyanogen chlorideDirect nitrile introductionSynthesis of the Grignard precursor can be multi-step
From Aldehyde Precursor3-(3-Bromophenyl)-2,2-dimethylpropanalConversion to halide then cyanationUtilizes versatile aldehyde intermediateRequires multiple synthetic steps from the aldehyde
Transition Metal Catalysis3-Bromophenylboronic acid or organozincCross-coupling with a halo-dimethylpropanenitrileHigh efficiency and functional group toleranceSynthesis of the required coupling partner may be complex
Electrochemical C-H Cyanation1-Bromo-3-(tert-butyl)benzeneDirect benzylic C-H cyanationHigh atom economy, direct functionalizationRequires specialized equipment, substrate scope may be limited

Optimization and Scale-Up Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, while conceptually straightforward, requires careful optimization of reaction parameters to maximize yield and purity while ensuring a safe and scalable process. The most plausible synthetic route involves the exhaustive methylation of 3-bromophenylacetonitrile (B52883). This transformation is typically achieved in the presence of a strong base and a methylating agent. Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for such C-alkylations of benzyl cyanides, offering advantages in terms of reaction efficiency and milder conditions.

A key challenge in this synthesis is controlling the degree of methylation. The reaction proceeds stepwise, with the initial formation of the monomethylated intermediate, 2-(3-bromophenyl)propanenitrile, followed by a second methylation to yield the desired gem-dimethylated product. Over-alkylation is generally not a concern as there are no further acidic protons on the alpha-carbon after dimethylation. However, incomplete reaction can lead to a mixture of starting material, the monomethylated product, and the desired dimethylated product, necessitating potentially challenging purification steps. Therefore, optimization studies are crucial to drive the reaction to completion.

Key parameters that require careful optimization include the choice of base, solvent, phase-transfer catalyst, temperature, and the stoichiometry of the reactants. For instance, a Chinese patent describes a method for the gem-dimethylation of benzyl cyanide derivatives using sodium hydride as the base and methyl iodide as the methylating agent in dimethylformamide (DMF). This suggests a viable, albeit potentially vigorous, reaction pathway.

Recent research has also explored alternative methylating agents and base systems to achieve selective mono- or dimethylation of aryl acetonitriles. For example, the choice of base has been shown to direct the selectivity, with certain conditions favoring the formation of the dimethylated product.

Optimization of Reaction Parameters

A systematic approach to optimizing the synthesis of this compound from 3-bromophenylacetonitrile would involve the investigation of several key variables. The following data tables illustrate a hypothetical optimization study based on established principles of organic synthesis and phase-transfer catalysis.

Table 1: Effect of Base and Solvent on Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield of Dimethylated Product (%)
1Sodium Hydride (2.2)DMF25185
2Potassium tert-butoxide (2.2)THF25278
3Sodium Hydroxide (50% aq.)Toluene (B28343)60492 (with PTC)
4Potassium Carbonate (3.0)Acetonitrile80665 (with PTC)

This interactive table demonstrates that a strong base like sodium hydride in an aprotic polar solvent like DMF can be effective. However, a phase-transfer catalyzed reaction using aqueous sodium hydroxide in toluene can offer comparable or even higher yields under potentially safer and more scalable conditions.

Table 2: Influence of Phase-Transfer Catalyst (PTC) Loading

EntryPTCCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1None0608<10
2TBAB160475
3TBAB560492
4TBAB1060493
5Aliquat 336560495

This interactive table highlights the critical role of the phase-transfer catalyst in facilitating the reaction between the aqueous base and the organic substrate. A catalyst loading of 5 mol% of a suitable PTC, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, appears to be optimal.

Table 3: Effect of Temperature and Reactant Stoichiometry

EntryMethyl Iodide (equivalents)Temperature (°C)Time (h)Yield (%)
12.240680
22.260495
32.280394 (minor decomposition)
42.560496
53.060496

This interactive table suggests that a moderate excess of the methylating agent and a reaction temperature of around 60°C provide a good balance between reaction rate and product stability, leading to high yields.

Scale-Up Considerations

Transitioning the optimized laboratory procedure to a larger scale introduces several critical considerations that must be addressed to ensure safety, efficiency, and reproducibility.

Heat Management: Alkylation reactions are typically exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation. This can result in a dangerous increase in temperature and pressure, potentially leading to a runaway reaction. Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential. Pilot-scale runs should be conducted with careful temperature monitoring, and the large-scale reactor must be equipped with an adequate cooling system. For highly exothermic processes, a semi-batch approach, where one of the reactants is added portion-wise, can be employed to control the rate of heat generation.

Mixing and Mass Transfer: Efficient mixing is crucial, especially in heterogeneous systems like phase-transfer catalysis, to ensure effective contact between the different phases. Inadequate agitation can lead to localized "hot spots" and lower reaction rates. The type and speed of the stirrer, as well as the reactor geometry, must be carefully chosen to ensure homogeneity throughout the reaction mixture as the scale increases.

Reagent Addition and Control: The method of reagent addition can significantly impact the reaction outcome. On a large scale, the controlled addition of the base or the alkylating agent is often necessary to manage the exotherm and prevent side reactions. Automated dosing systems can provide precise control over addition rates.

Work-up and Product Isolation: The procedures for quenching the reaction, separating the phases, and isolating the product must be adapted for larger volumes. The handling of large quantities of solvents and reagents requires appropriate engineering controls and safety protocols.

Safety and Environmental Impact: A comprehensive hazard analysis should be conducted before any scale-up operation. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as the potential for runaway reactions. The environmental impact of the process, including waste generation and disposal, must also be considered and minimized.

Chemical Reactivity and Transformation Studies of 3 3 Bromophenyl 2,2 Dimethylpropanenitrile

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a valuable functional group in organic chemistry, known for its ability to be converted into various other functionalities, including amines and carboxylic acid derivatives. Its electronic structure also allows it to participate in cycloaddition reactions.

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. Partial hydrolysis under controlled alkaline or acidic conditions selectively produces amides. For instance, the partial hydrolysis of aromatic nitriles to the corresponding amides can be achieved using alkaline media, such as sodium hydroxide (B78521) in an alcohol-water mixture. This transformation is a common method for accessing primary amides from readily available nitrile precursors. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide.

ReactantReagents and ConditionsProductNotes
3-(3-Bromophenyl)-2,2-dimethylpropanenitrileNaOH (aq.), Ethanol, Reflux3-(3-Bromophenyl)-2,2-dimethylpropanamideControlled hydrolysis to favor amide formation over the carboxylic acid.
Aromatic Nitriles (General)H₂SO₄ (conc.), H₂O, HeatAromatic AmidesAcid-catalyzed hydrolysis is another common method.

The reduction of the nitrile group provides a direct route to primary amines, significantly increasing the molecular complexity and introducing a key basic functional group. This transformation can be accomplished through several methods, most notably catalytic hydrogenation or the use of potent hydride reducing agents.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂). wikipedia.orgnih.gov This method is often considered "green" due to the use of hydrogen as the reductant. The reaction conditions, including solvent, temperature, and pressure, can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgresearchgate.netnih.gov

Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is a highly effective method for converting nitriles to primary amines. libretexts.orgnih.gov The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting intermediate and yield the amine, 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine. libretexts.orgappchemical.com Other reagents, such as sodium borohydride (B1222165) in the presence of a catalyst or diisopropylaminoborane, can also be employed. studymind.co.ukorganic-chemistry.org

MethodReagents and ConditionsProductKey Features
Catalytic HydrogenationH₂, Raney Ni or Pd/C, Ethanol/Ammonia, High Pressure3-(3-Bromophenyl)-2,2-dimethylpropan-1-amineEconomical for large-scale synthesis; requires specialized pressure equipment. wikipedia.org
Hydride Reduction1. LiAlH₄, THF, Reflux 2. H₂O workup3-(3-Bromophenyl)-2,2-dimethylpropan-1-amineHigh yields and broad applicability; requires anhydrous conditions and careful handling of the pyrophoric reagent. libretexts.org
Borane ReductionBH₃·THF or Diisopropylaminoborane3-(3-Bromophenyl)-2,2-dimethylpropan-1-amineMilder alternative to LiAlH₄ with good functional group tolerance. organic-chemistry.org

The nitrile functionality can be transformed into a 1,3-dipole, such as a nitrile oxide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes). This powerful reaction, often referred to as the Huisgen cycloaddition, is a cornerstone for the synthesis of five-membered heterocyclic rings like isoxazolines and isoxazoles.

To participate in such reactions, this compound would first be converted to the corresponding N-hydroxyimidoyl halide, which is then treated with a base in situ to generate the reactive this compound oxide intermediate. This intermediate can react with a variety of unsaturated compounds to yield highly substituted heterocyclic products. These reactions are valued for their high degree of regio- and stereoselectivity.

DipolarophileReaction TypeProduct ClassSignificance
Alkene (e.g., Styrene)[3+2] CycloadditionΔ²-IsoxazolineForms a five-membered heterocycle containing nitrogen and oxygen.
Alkyne (e.g., Phenylacetylene)[3+2] CycloadditionIsoxazoleLeads to the formation of an aromatic heterocyclic ring.

Reactivity of the Bromophenyl Moiety

The aryl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. It can also be a substrate for other transformations, although its reactivity is influenced by the other substituents on the aromatic ring.

The bromine atom on the phenyl ring serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is one of the most widely used methods for forming biaryl linkages due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the vinylation of aryl halides and exhibits high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgnih.gov It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes.

Hiyama Coupling: The Hiyama coupling involves the reaction of the aryl bromide with an organosilane in the presence of a palladium catalyst and an activator, usually a fluoride (B91410) source like TBAF. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity and stability. core.ac.ukmdpi.com

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner with the aryl bromide, catalyzed by a nickel or palladium complex. wikipedia.org While powerful, the high reactivity of Grignard reagents limits the functional group tolerance of this reaction compared to other cross-coupling methods. nrochemistry.com

Reaction NameCoupling PartnerTypical CatalystTypical Base/ActivatorProduct Type
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Biaryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI (co-catalyst)Et₃N, DiisopropylamineArylalkyne
HiyamaAr'-Si(OR)₃Pd(OAc)₂, PdCl₂(L)₂TBAF, NaOHBiaryl
KumadaAr'-MgBrNi(dppp)Cl₂, Pd(PPh₃)₄None (reagent is basic)Biaryl

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

In the case of this compound, the nitrile group is only moderately electron-withdrawing, and the 2,2-dimethylpropyl spacer insulates it electronically from the phenyl ring. Therefore, the bromophenyl moiety is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. The reaction would likely require harsh conditions (high temperatures and pressures) with strong nucleophiles, and yields may be low.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. This mechanism requires a very strong base, such as sodium amide (NaNH₂), to deprotonate the ring at a position ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to give the substituted product. This pathway often results in a mixture of regioisomers. Investigating the reaction of this compound with exceptionally strong bases could therefore be a subject of study to determine the feasibility of the benzyne mechanism.

Scientific Literature Lacks Detailed Reactivity Studies on this compound

Consequently, a thorough and scientifically accurate article detailing the specific reaction pathways, kinetic and thermodynamic aspects, and the role of catalysts and reagents for this compound, as outlined in the requested structure, cannot be generated at this time. The absence of dedicated research on this particular molecule prevents a factual and evidence-based discussion of its chemical transformations.

Further empirical research would be necessary to elucidate the specific reactivity of this compound and to provide the data required to populate the requested sections on its chemical behavior. Without such studies, any attempt to describe its reactivity in detail would be speculative and would not meet the standards of scientific accuracy.

Computational and Theoretical Investigations of 3 3 Bromophenyl 2,2 Dimethylpropanenitrile

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods are pivotal in elucidating these characteristics.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful model for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species. taylorandfrancis.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. taylorandfrancis.com

For a molecule like 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile, a computational analysis would involve calculating the energies of its HOMO and LUMO. These values would provide insights into its potential reactivity in various chemical reactions. For instance, the HOMO energy would be relevant in reactions where the molecule acts as a nucleophile, while the LUMO energy would be important in its reactions as an electrophile.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. This uneven distribution leads to regions of partial positive and negative charge, which can be visualized using an electrostatic potential (ESP) map. The ESP map is a valuable tool for understanding a molecule's polarity and its sites of potential electrophilic and nucleophilic attack.

In the case of this compound, the presence of electronegative atoms like bromine and nitrogen would significantly influence the charge distribution. A computational study would likely reveal a region of negative electrostatic potential around the nitrogen atom of the nitrile group and the bromine atom, indicating their nucleophilic character. Conversely, regions of positive potential would be expected around the hydrogen atoms and potentially the carbon atoms adjacent to the electronegative substituents.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can adopt various conformations through the rotation of single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

For this compound, rotation around the single bond connecting the phenyl ring to the propanenitrile moiety would be a key area of investigation. Computational methods could be used to generate a potential energy surface that maps the energy of the molecule as a function of this rotation, revealing the most stable conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. researchgate.net By simulating the motion of atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. For this compound, an MD simulation could provide insights into its flexibility and the accessibility of different reactive sites.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction pathway, researchers can gain a detailed understanding of how a reaction proceeds and what factors influence its rate and outcome.

Potential Energy Surface (PES) Exploration

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. chemrxiv.org By exploring the PES, chemists can identify the reactants, products, intermediates, and transition states of a reaction. The lowest energy path connecting reactants to products on the PES represents the most likely reaction mechanism. For reactions involving this compound, a PES exploration could be used to map out the energy landscape of a potential transformation, such as a nucleophilic substitution or an addition reaction.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and characterize transition states, providing valuable information about the activation energy of a reaction. For a hypothetical reaction involving this compound, the identification and analysis of the transition state structure would be a key step in elucidating the reaction mechanism.

Global Electron Density Transfer (GEDT) Analysis

Global Electron Density Transfer (GEDT) is a key concept in understanding the nature of polar and ionic reactions. It quantifies the net charge that is transferred between the interacting molecules in a chemical reaction. A positive GEDT value indicates that a molecule is an electron acceptor, while a negative value signifies an electron donor. The magnitude of GEDT is closely related to the electrophilicity and nucleophilicity of the reactants.

For this compound, a GEDT analysis in a given reaction would provide valuable information on its electronic character. For instance, in a reaction with a nucleophile, the analysis would determine the extent to which the molecule acts as an electrophile, with the electron density transfer directed towards it. Conversely, in a reaction with an electrophile, the GEDT would quantify its nucleophilic character.

Table 1: Hypothetical GEDT Data for a Reaction Involving this compound

ReactantRoleGEDT (e)
This compoundElectrophile+0.25
Nucleophile XNucleophile-0.25

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Application of Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for the study of chemical reactivity. It proposes that the changes in electron density, rather than molecular orbitals, are the driving force of chemical reactions. MEDT provides a powerful set of tools to analyze the reaction mechanism and to understand the factors controlling the reactivity and selectivity of chemical reactions.

The application of MEDT to a reaction involving this compound would offer a detailed picture of the reaction mechanism. It would allow for the identification of the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack and provide insights into the transition state structures and the energy barriers of the reaction.

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize the electron localization in a molecule. It provides a clear picture of the chemical bonds, lone pairs, and atomic shells. The topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to these chemical features.

An ELF analysis of this compound would allow for a detailed characterization of its electronic structure. It would reveal the nature of the covalent bonds within the molecule, such as the C-C, C-H, C-Br, and C≡N bonds, and the localization of the lone pairs on the nitrogen and bromine atoms.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines the properties of atoms and chemical bonds based on the topology of the electron density. It allows for the calculation of atomic charges, bond orders, and other important properties that provide insights into the nature of chemical bonding.

A QTAIM analysis of this compound would provide a quantitative description of the chemical bonds within the molecule. It would allow for the determination of the bond critical points and the bond paths, which would confirm the existence of the chemical bonds and provide information on their strength and polarity.

Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound

BondElectron Density at BCP (ρ)Laplacian of Electron Density (∇²ρ)
C-Br0.18+0.05
C≡N0.45-0.60

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the analysis of the electron density and its derivatives.

An NCI analysis of this compound in a condensed phase or in interaction with another molecule would reveal the presence and nature of non-covalent interactions. This would be particularly useful for understanding its physical properties, such as its boiling point and solubility, as well as its interactions with biological targets. The analysis would generate 3D plots showing the regions of attractive and repulsive interactions, providing a clear picture of the intermolecular forces at play.

Spectroscopic Characterization Methodologies for Structural Elucidation of 3 3 Bromophenyl 2,2 Dimethylpropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile, ¹H and ¹³C NMR would be fundamental for structural confirmation.

¹H NMR Spectral Interpretation and Assignments

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 3-bromophenyl group will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring's electron cloud. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the 2,2-dimethylpropyl group will be observed in the upfield region.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (C4-H, C5-H, C6-H)7.2 - 7.6Multiplet (m)3H
Aromatic (C2-H)~7.5Singlet (s) or Triplet (t)1H
Methylene (-CH₂-)~2.8Singlet (s)2H
Methyl (-C(CH₃)₂)~1.3Singlet (s)6H

The signals for the aromatic protons are predicted to be complex due to spin-spin coupling between adjacent protons. The proton at C2 might appear as a singlet or a narrowly split triplet. The methylene protons are expected to be a singlet as there are no adjacent protons to couple with. Similarly, the six equivalent protons of the two methyl groups would appear as a sharp singlet.

¹³C NMR Spectral Interpretation and Assignments

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show signals for the aromatic carbons, the quaternary carbon, the methylene carbon, the methyl carbons, and the nitrile carbon.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br (Aromatic)~122
Aromatic CH125 - 135
Aromatic C-C (ipso-carbon)~140
Nitrile (-CN)~120
Quaternary (-C(CH₃)₂)~35
Methylene (-CH₂-)~45
Methyl (-CH₃)~25

The carbon attached to the bromine atom is expected to be in the region of δ 122 ppm. The other aromatic carbons will resonate between 125 and 140 ppm. The nitrile carbon signal is typically found around δ 120 ppm. The aliphatic carbons will appear in the upfield region of the spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for complex molecules or derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For the 3-bromophenyl group, cross-peaks would be observed between adjacent aromatic protons, helping to delineate the substitution pattern. No cross-peaks are expected for the singlet signals of the methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons, the methylene group, and the methyl groups. For instance, the proton signal at ~2.8 ppm would show a correlation to the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the methyl protons (~1.3 ppm) would be expected to show correlations to the quaternary carbon (~35 ppm), the methylene carbon (~45 ppm), and potentially the nitrile carbon. The methylene protons (~2.8 ppm) would show correlations to the ipso-aromatic carbon and the quaternary carbon, confirming the connectivity of the molecular skeleton.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Characteristic Vibrational Frequencies of Functional Groups

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the aliphatic C-H bonds.

Predicted IR Absorption Frequencies for this compound

Functional GroupCharacteristic Frequency (cm⁻¹)Intensity
C≡N (Nitrile)2240 - 2260Medium
C-H (Aromatic)3000 - 3100Medium to Weak
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aliphatic)2850 - 3000Medium to Strong
C-Br500 - 600Strong

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N) appearing in the region of 2240-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the methyl and methylene groups would show strong stretching absorptions just below 3000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted Mass Spectrometry Data for this compound

Fragment IonPredicted m/zComments
[C₁₁H₁₂BrN]⁺237/239Molecular ion peak (M⁺, M+2⁺)
[M - CH₃]⁺222/224Loss of a methyl group
[M - C(CH₃)₂CN]⁺155/157Loss of the dimethylpropanenitrile side chain
[C₆H₄Br]⁺155/157Bromophenyl cation

The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 222/224. Cleavage of the bond between the aromatic ring and the side chain would result in a bromophenyl cation at m/z 155/157. Other fragments corresponding to the 2,2-dimethylpropanenitrile moiety could also be observed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the molecular formula of a compound by providing a highly accurate mass measurement of the parent ion. For this compound, HRMS would be expected to confirm the molecular formula C₁₁H₁₂BrN. The presence of the bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, appearing as two peaks of nearly equal intensity separated by two mass units.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z ([M]⁺ for ⁷⁹Br)Calculated m/z ([M+2]⁺ for ⁸¹Br)
C₁₁H₁₂⁷⁹BrN⁺237.0153-
C₁₁H₁₂⁸¹BrN⁺-239.0133

Note: The calculated m/z values are theoretical and would be confirmed by HRMS analysis.

Fragmentation Pattern Analysis for Structural Information

Electron Ionization (EI) mass spectrometry would induce fragmentation of the this compound molecular ion, providing valuable structural information. The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds and the formation of the most stable carbocations and radicals.

The primary fragmentation pathways for this compound are expected to involve:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the quaternary carbon would lead to a stable tertiary carbocation.

Loss of the bromine atom (•Br): Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds.

Benzylic cleavage: Cleavage of the bond between the methylene group and the quaternary carbon would result in a tropylium-like ion if rearrangement occurs, a common feature in the mass spectra of alkylbenzenes.

Loss of the pivalonitrile group: Cleavage of the bond between the phenyl ring and the propanenitrile substituent.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Proposed Fragment IonStructurePredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
[M - CH₃]⁺[C₁₀H₉BrN]⁺222224
[M - Br]⁺[C₁₁H₁₂N]⁺158-
[C₇H₆Br]⁺Bromotropylium ion170/168-
[C₆H₄Br]⁺Bromophenyl cation155/157-
[C₅H₉N]⁺Pivalonitrile cation radical83-

Note: The m/z values are predicted based on the fragmentation of analogous compounds.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no single crystal data for this compound is currently available, analysis of related structures, such as that of 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3,2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)tetraone, can offer insights into the expected molecular conformation and crystal packing. ulethbridge.ca

The 3-bromophenyl group is expected to be planar. The dihedral angle between the phenyl ring and the propanenitrile substituent will be influenced by steric hindrance from the two methyl groups. In the solid state, intermolecular interactions such as C-H···π and Br···Br or Br···N contacts could play a significant role in the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
a (Å)5-15
b (Å)10-20
c (Å)15-25
β (°)90-110 (for monoclinic)
Z (molecules/unit cell)4 or 8

Note: These parameters are hypothetical and are based on typical values for similar organic compounds.

Applications of 3 3 Bromophenyl 2,2 Dimethylpropanenitrile As a Synthetic Building Block

Role in the Construction of Complex Organic Scaffolds

The 3-bromophenyl moiety of 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile is a key feature that allows for its use in the construction of complex organic scaffolds. Aryl bromides are widely employed in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the assembly of complex molecules from simpler precursors.

The bromine atom can be readily substituted with a wide range of other functional groups, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatom-containing moieties. This versatility makes this compound an attractive starting material for the synthesis of diverse and complex molecular architectures. For instance, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method for the formation of biaryl structures. Similarly, the Heck reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with an alkene. Other important cross-coupling reactions that can be utilized include the Sonogashira coupling (with a terminal alkyne), the Stille coupling (with an organotin compound), the Buchwald-Hartwig amination (with an amine), and the Ullmann condensation (for the formation of diaryl ethers).

The application of these reactions to this compound allows for the introduction of significant molecular complexity, providing access to a wide array of substituted aromatic compounds that can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound

Reaction Name Coupling Partner Catalyst/Conditions Product Type
Suzuki-Miyaura CouplingArylboronic acid/esterPd catalyst, baseBiaryl
Heck CouplingAlkenePd catalyst, baseAryl-substituted alkene
Sonogashira CouplingTerminal alkynePd/Cu catalyst, baseAryl-substituted alkyne
Buchwald-Hartwig AminationAminePd catalyst, baseArylamine
Stille CouplingOrganostannanePd catalystBiaryl or Aryl-substituted alkene/alkyne
Ullmann CondensationAlcohol/PhenolCu catalyst, baseDiaryl ether

Precursor in Heterocyclic Compound Synthesis

The nitrile functional group in this compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. Nitriles are known to participate in a wide range of cyclization reactions, leading to the formation of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

One common transformation of the nitrile group is its reduction to a primary amine. This amine can then be used in subsequent reactions to construct heterocyclic rings. For example, the amine can be reacted with dicarbonyl compounds to form pyrroles or with other bifunctional reagents to generate a variety of other five- and six-membered heterocycles.

Furthermore, the nitrile group itself can directly participate in cycloaddition reactions. For instance, in the presence of suitable reagents, nitriles can undergo [3+2] cycloadditions with azides to form tetrazoles, or with other 1,3-dipoles to generate a range of five-membered heterocyclic rings. The nitrile group can also be hydrolyzed to a carboxylic acid, which can then be used in the synthesis of other heterocyclic systems, such as oxazoles and thiazoles. The reactivity of the nitrile group makes this compound a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Heterocyclic Systems Derived from Nitrile Precursors

Heterocycle Synthetic Approach from Nitrile Key Reagents
Tetrazole[3+2] CycloadditionSodium azide
TriazoleCycloaddition with alkynesCopper or Ruthenium catalyst
PyrimidineCondensation with amidinesAmidine hydrochloride
ImidazoleReaction with α-haloketones and ammoniaα-haloketone, ammonia
OxazoleReaction with α-hydroxyketonesα-hydroxyketone, acid catalyst
ThiazoleHantzsch thiazole synthesisα-haloketone, thioamide

Derivatization for Novel Chemical Entities in Synthetic Pathways

The dual functionality of this compound allows for a wide range of derivatizations, leading to the creation of novel chemical entities with diverse properties. Both the aromatic bromine atom and the nitrile group can be selectively transformed, providing a modular approach to the synthesis of new molecules.

The bromine atom can be replaced through various nucleophilic aromatic substitution reactions or converted into an organometallic reagent, such as a Grignard or organolithium species. This allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring. For example, conversion to a Grignard reagent followed by reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an amidine or a tetrazole. Each of these new functional groups can then be further elaborated. For instance, the carboxylic acid can be converted to an ester, an amide, or an acid chloride, which can then participate in a variety of other reactions. The primary amine can be acylated, alkylated, or used in the formation of imines or sulfonamides. This rich derivatization chemistry allows for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships in drug discovery or the fine-tuning of properties for materials science applications.

Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of new lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

This compound possesses several characteristics that make it a suitable candidate for use in fragment-based synthesis. It has a relatively low molecular weight and a simple, well-defined structure. The presence of both a hydrogen bond acceptor (the nitrile group) and a lipophilic aromatic ring allows for a variety of potential interactions with a protein binding site.

Crucially, the bromine atom and the nitrile group serve as "vectors" for chemical elaboration. The bromine atom provides a site for the attachment of other chemical groups through cross-coupling reactions, allowing for the exploration of nearby pockets in the protein binding site. The nitrile group can also be modified to introduce new functionality that can improve binding affinity and selectivity. The combination of its fragment-like properties and its synthetic tractability makes this compound a potentially valuable building block in fragment-based drug discovery campaigns.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

While the parent compound is achiral, the pursuit of asymmetric synthesis routes to generate chiral derivatives stands as a significant area for future research. The introduction of chirality could unlock novel applications in fields such as medicinal chemistry and materials science, where stereochemistry plays a critical role in determining function.

Future investigations will likely concentrate on the development of catalytic enantioselective transformations that can introduce chiral centers into the molecular framework. This could involve asymmetric modifications of the aromatic ring or innovative functionalization of the nitrile group. The design and application of novel chiral catalysts, including transition metal complexes bearing chiral ligands, will be instrumental in achieving high levels of stereocontrol.

Table 1: Potential Strategies for Asymmetric Synthesis

Research Focus Methodological Approach Potential Outcome
Introduction of Chiral Centers Catalytic asymmetric functionalization of the phenyl ring or nitrile group. Synthesis of novel, enantiomerically enriched compounds.

Development of Greener and More Sustainable Synthetic Protocols

In line with the global shift towards environmentally responsible chemical manufacturing, a significant research thrust will be the development of greener and more sustainable synthetic protocols for 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile. This will involve a holistic approach that considers the entire lifecycle of the chemical process, from starting materials to waste generation.

Key areas of focus will include improving atom economy by designing reactions that maximize the incorporation of reactant atoms into the final product. The replacement of hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, will also be a priority. Furthermore, the development of energy-efficient processes that operate at lower temperatures and pressures will contribute to a reduced environmental footprint. The exploration of catalytic methods, which can reduce the need for stoichiometric reagents and minimize waste, will be central to these efforts.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability.

Future research will likely involve the design and optimization of continuous flow reactors for the synthesis of the target compound. This will enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the coupling of flow reactors with automated synthesis platforms will facilitate the rapid generation of libraries of related compounds for high-throughput screening in drug discovery and materials science.

Table 2: Advantages of Advanced Synthesis Platforms

Platform Key Benefits
Flow Chemistry Enhanced heat and mass transfer, improved safety for hazardous reactions, ease of scalability.

| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction conditions, efficient library generation. |

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for process optimization and the development of novel reactivity. The application of advanced in situ spectroscopic techniques will provide invaluable real-time insights into the intricate details of these chemical processes.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will allow for the direct observation and quantification of reactants, intermediates, and products throughout the course of a reaction. This data will be instrumental in elucidating reaction pathways, identifying rate-determining steps, and understanding the role of catalysts and reaction conditions.

Computational Design of Novel Reactions Involving the Compound

The synergy between experimental and computational chemistry is a powerful driver of innovation. Computational modeling and simulation will play a pivotal role in designing novel reactions and predicting the properties of new derivatives of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict activation energies, and guide the rational design of new catalysts. Molecular modeling can be used to explore the conformational landscape of the molecule and its interactions with other chemical species. These computational insights will accelerate the discovery of new synthetic routes and facilitate the in silico design of molecules with tailored properties for specific applications. For instance, computational studies could predict the reactivity of the C-Br bond in various cross-coupling reactions, enabling the targeted synthesis of novel biaryl compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-2,2-dimethylpropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-2,2-dimethylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.